molecular formula C12H15ClN2O2 B8024712 1-(2-Chloro-4-nitrophenyl)azepane

1-(2-Chloro-4-nitrophenyl)azepane

Cat. No.: B8024712
M. Wt: 254.71 g/mol
InChI Key: YQJCKUFYSNESGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15ClN2O2. It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, substituted with a 2-chloro-4-nitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-nitrophenyl)azepane typically involves the reaction of 2-chloro-4-nitroaniline with a suitable azepane derivative. One common method is the nucleophilic substitution reaction where the amine group of the azepane reacts with the chloro group of the 2-chloro-4-nitroaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact while maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-nitrophenyl)azepane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, ethanol, dichloromethane.

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

Scientific Research Applications

1-(2-Chloro-4-nitrophenyl)azepane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)azepane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)piperazine
  • 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
  • 1-(4-Chloro-2-nitrophenyl)pyrrolidine
  • 4-(2-Chloro-4-nitrophenyl)-1-phenylsemicarbazide
  • 1-(2-Chloro-4-nitrophenyl)-3-phenylurea

Uniqueness

1-(2-Chloro-4-nitrophenyl)azepane is unique due to its seven-membered azepane ring, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJCKUFYSNESGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.